molecular formula C11H22N2O2 B2418592 (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1932373-68-6

(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No. B2418592
CAS RN: 1932373-68-6
M. Wt: 214.309
InChI Key: OMYUWTDLNUMEGX-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA). The reaction results in the formation of the Boc-protected DM-1, which is then deprotected by treatment with hydrochloric acid.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C11H22N2O2/c1-8-5-9 (6-12)7-13 (8)10 (14)15-11 (2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1. The SMILES representation is CC1CC (CN1C (=O)OC (C) (C)C)CN.


Chemical Reactions Analysis

The compound selectively inhibits translation of mRNA without affecting the activities of other cellular components. It has been shown to have significant antitumor activity in vitro and in vivo.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.31 g/mol. It is a white crystalline powder that is soluble in water, ethanol, and acetone. The compound is stable at room temperature, but it should be protected from light and moisture.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Bioconjugation and Labeling

Pharmacokinetics and Prodrug Design

Natural Product Synthesis

Safety and Hazards

The safety information for this compound indicates that it has some hazards associated with it. The GHS pictograms indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (2R,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYUWTDLNUMEGX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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